molecular formula C4H10O3S B13989728 2-methylpropane-1-sulfonic Acid

2-methylpropane-1-sulfonic Acid

Cat. No.: B13989728
M. Wt: 138.19 g/mol
InChI Key: FKOZPUORKCHONH-UHFFFAOYSA-N
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Description

2-Methylpropane-1-sulfonic acid, also known as 2-acrylamido-2-methylpropane-1-sulfonic acid (AMPS), is an organosulfonic acid with the molecular formula C₇H₁₃NO₄S and a molecular weight of 207.25 g/mol . Its CAS number is 15214-89-8, and it features a sulfonic acid group (-SO₃H) and an acrylamido moiety, which contribute to its high thermal stability (up to 200°C), hydrolysis resistance, and strong acidity (pKa ~1.5) . The compound’s unique structure enables diverse applications, including:

  • Polymer synthesis: As a comonomer in hydrogels, ion-exchange resins, and superabsorbent polymers due to its ionic character .
  • Surface modification: Enhances hydrophilicity and biocompatibility in nanoparticles and coatings .
  • Industrial processes: Acts as a catalyst or stabilizer in oilfield chemicals and detergents .

Properties

IUPAC Name

2-methylpropane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOZPUORKCHONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867523
Record name 2-Methylpropane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

  • Reactants: Isobutene, oleum (SO3 in H2SO4), sulfur-containing organic acid (e.g., sulfuric acid or related sulfonic acids)
  • Process:
    • Oleum reacts with sulfur-containing organic acid to form a mixed anhydride.
    • This mixed anhydride generates electrophilic species (HO3S+).
    • The electrophilic sulfonic species attacks the double bond of isobutene, forming a carbocation intermediate bearing a sulfo group.
    • Subsequent reaction steps yield 2-methylpropane-1-sulfonic acid.

Key Features:

  • The electrophilic sulfonation mechanism ensures selective functionalization at the terminal carbon.
  • The presence of sulfur-containing organic acids enhances the formation of reactive sulfonating species.
  • The reaction is typically conducted under controlled temperature and acidic conditions to optimize yield and purity.

Experimental Outcomes and Purity Data

According to CN105399648A, the sulfonation process yields 2-methylpropane-1-sulfonic acid with:

Parameter Value
Purity > 99%
Color (Chroma) 15 to 18 (low coloration)
Reaction Yield High (not explicitly quantified but implied by purity)
Reaction Conditions Acidic medium with oleum and sulfur-containing organic acid

This high purity and low coloration indicate a clean reaction with minimal side products or impurities, suitable for industrial applications.

Alternative Routes and Catalysts

While the primary route involves direct sulfonation of isobutene, other methods include:

  • Use of Catalysts: Some processes employ mineral acids or organic sulfonic acids as catalysts to facilitate the sulfonation reaction.
  • Reaction with Acrylonitrile: In related sulfonic acid derivatives (e.g., 2-acrylamido-2-methylpropanesulfonic acid), acrylonitrile is reacted with isobutene and oleum under acidic conditions to introduce amide functionality alongside sulfonation. This highlights the versatility of the sulfonation step in complex molecule synthesis.

Process Parameters and Considerations

Parameter Typical Range/Condition Notes
Temperature Controlled, often ambient to moderate To avoid decomposition or side reactions
Acid Concentration High sulfuric acid concentration Oleum provides reactive SO3 species
Reaction Time Optimized for maximum conversion Excessive time may cause degradation
Purification Filtration, washing, drying To remove residual acid and impurities

Summary of Preparation Method Advantages

  • High Purity: Achieved through controlled sulfonation with oleum and sulfur-containing acids.
  • Scalability: Suitable for industrial scale production due to straightforward reaction setup.
  • Selective Sulfonation: Carbocation intermediate formation ensures regioselective sulfonic acid introduction.
  • Versatility: Method adaptable to related sulfonic acid derivatives with functional groups.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted isobutylene compounds .

Scientific Research Applications

2-Acrylamido-2-methyl-1-propane sulfonic acid (AMPS) is a reactive, hydrophilic, sulfonic acid acrylic monomer that is used to alter the chemical properties of a variety of anionic polymers . AMPS exhibits excellent synthesis, surface activity, absorptivity, biological activity, and hydraulic and thermal stability . It is suitable for copolymerization and addition reactions . There are thousands of patents and publications regarding the use of AMPS in several areas .

Applications

  • Water Treatment: Polymers containing AMPS offer cation stability, making them useful in water treatment processes . Low molecular weight polymers can inhibit calcium, magnesium, and silica scale in cooling towers and boilers and also aid in corrosion control by dispersing iron oxide . High molecular weight polymers can precipitate solids in the treatment of industrial effluent streams . AMPS can significantly reduce the precipitation of mineral salts, including calcium, magnesium, iron, aluminum, zinc, barium, and chromium .
  • Oil Fields: Polymers used in oil field applications need to withstand hostile environments and require thermal and hydrolytic stability, as well as resistance to hard water containing metal ions . AMPS copolymers can inhibit fluid loss in drilling operations where high salinity, temperature, and pressure are present . They can also be used as scale inhibitors, friction reducers, and water-control polymers, as well as in polymer flooding applications .
  • Construction: Superplasticizers with AMPS are used to reduce water in concrete formulations, which improves the strength, workability, and durability of the cement mixture . Coatings with AMPS prevent calcium ions from forming as lime on concrete surfaces, thus improving their appearance and durability .
  • Medical: When AMPS is added to a hydrogel, it exhibits high water absorbing and swelling capacity, making it suitable for various medical applications . AMPS-added hydrogels also demonstrate uniform conductivity, low electrical impedance, high cohesive strength, and excellent skin adhesion . Polymers derived from AMPS are used as absorbing hydrogels and tackifier agents in wound dressings .
  • Detergents: AMPS enhances the washing performance of surfactants by binding multivalent cations and reducing dirt attachments .
  • Crop Protection: AMPS increases the bioavailability of pesticides in aqueous-organic formulations in dissolved and nanoparticulate polymer formulations .
  • Other Uses: AMPS monomer has a wide variety of uses including textiles, flocculants, dispersants, and scale control agents, as well as well-additives . It is also used in the paper and pulp industry, paint and coatings, and acrylic fiber dyeing aids .

Mechanism of Action

The mechanism of action of 2-methylpropane-1-sulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. This property makes it effective in catalyzing reactions and modifying other molecules. The sulfonic acid group interacts with molecular targets through ionic and hydrogen bonding, influencing the reactivity and stability of the compounds it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-methylpropane-1-sulfonic acid with structurally related sulfonic acids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Safety Notes
2-Methylpropane-1-sulfonic acid 15214-89-8 C₇H₁₃NO₄S 207.25 Sulfonic acid, acrylamido Polymers, surface modification Stable under standard conditions
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇NaO₃S 158.15 Sulfonate, alkene Water treatment, surfactants Requires respiratory protection; irritant
2-Amino-2-methylpropane-1-sulfonic acid 86311-35-5 C₄H₁₁NO₃S 153.20 Sulfonic acid, amino Pharmaceutical synthesis Limited toxicity data
2-(Dichloroamino)-2-methylpropane-1-sulfonic acid Not specified C₄H₉Cl₂NO₃S 222.10 Sulfonic acid, dichloroamino Experimental organic chemistry Highly reactive; handle with care
Sodium 2-propyne-1-sulphonate 55947-46-1 C₃H₃NaO₃S 134.11 Sulfonate, alkyne Specialty polymers No significant hazards reported

Research Findings and Data Trends

  • Copolymer Performance : Copolymers of 2-methylpropane-1-sulfonic acid with acrylamide exhibit higher water absorption (up to 500 g/g) compared to sodium sulfonate-based polymers.

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 2-methylpropane-1-sulfonic acid?

Methodological Answer:

  • Sulfonation Reactions : Use sulfonation of 2-methylpropene with sulfuric acid or sulfur trioxide under controlled conditions. For derivative synthesis, convert sulfonic acids to sulfonyl chlorides using reagents like PCl₅ .
  • Purification : Employ recrystallization or column chromatography to isolate the product. Validate purity via melting point analysis and thin-layer chromatography (TLC).

Q. How can researchers characterize the structure of 2-methylpropane-1-sulfonic acid?

Methodological Answer:

  • NMR Spectroscopy : Utilize ¹H and ¹³C NMR with internal standards like 3-(Trimethylsilyl)propane-1-sulfonic acid (DSS-d₆) for chemical shift referencing. Key peaks include the sulfonic acid proton (~11-13 ppm) and methyl groups (~1.2 ppm) .
  • FT-IR Analysis : Confirm the sulfonic acid group via S=O stretching vibrations (1030–1200 cm⁻¹) and O-H stretches (2500–3000 cm⁻¹).

Q. What analytical techniques are suitable for identifying impurities in 2-methylpropane-1-sulfonic acid?

Methodological Answer:

  • HPLC/LC-MS : Use reverse-phase chromatography with UV detection (λ = 210–220 nm) and mass spectrometry to detect trace impurities. Compare retention times with reference standards (e.g., propanoic acid derivatives) .
  • Ion Chromatography : Quantify sulfonate counterions (e.g., sodium) using conductivity detection.

Q. What are the optimal storage conditions for 2-methylpropane-1-sulfonic acid?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C in a desiccator to avoid moisture absorption, as sulfonic acids are hygroscopic .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) for 2-methylpropane-1-sulfonic acid?

Methodological Answer:

  • Solvent Effects : Test in deuterated solvents (D₂O, DMSO-d₆) to assess solvent-induced shifts.
  • Internal Standards : Use DSS-d₆ (3-(Trimethylsilyl)propane-1-sulfonic acid) to calibrate chemical shifts. Cross-validate with computational methods (DFT calculations) .

Q. What advanced synthetic routes enable functionalization of 2-methylpropane-1-sulfonic acid?

Methodological Answer:

  • Alkylation : React with alkyl halides in basic conditions (e.g., NaH) to produce sulfonate esters.
  • Polymerization : Incorporate into copolymers (e.g., with acrylamide) via free-radical initiation for applications in ion-exchange membranes .

Q. How can titration methods be optimized for quantifying 2-methylpropane-1-sulfonic acid?

Methodological Answer:

  • Acid-Base Titration : Use standardized NaOH (0.1 M) with phenolphthalein indicator. Pre-neutralize residual acidity with NaHCO₃ to avoid interference from strong acid protons .

Q. What techniques are critical for analyzing copolymers containing 2-methylpropane-1-sulfonic acid?

Methodological Answer:

  • GPC/SEC : Determine molecular weight distribution using sulfonated columns.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) and sulfonic acid group retention .

Q. How can researchers ensure compliance with pharmaceutical regulatory standards during synthesis?

Methodological Answer:

  • Pharmacopeial Guidelines : Follow USP/NF protocols for reagent testing (e.g., sulfonic acid purity ≥99.5%) and impurity profiling (e.g., EP-grade reference standards) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility or stability data?

Methodological Answer:

  • Cross-Validation : Replicate experiments under controlled conditions (pH, temperature). Use multiple analytical techniques (e.g., NMR, HPLC) to confirm results .
  • Literature Survey : Compare data with peer-reviewed studies (avoiding non-academic sources like ) .

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